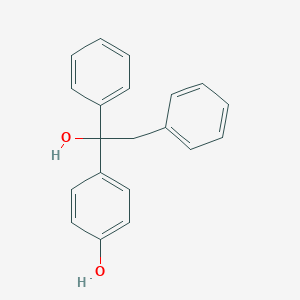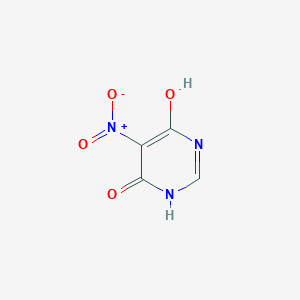
デュボグルスタット塩酸塩
概要
説明
科学的研究の応用
Duvoglustat hydrochloride has a wide range of scientific research applications:
作用機序
Target of Action
Duvoglustat hydrochloride, also known as 1-Deoxynojirimycin hydrochloride, primarily targets alpha-glucosidase . Alpha-glucosidase is an enzyme that breaks down carbohydrates into simple sugars. Inhibiting this enzyme can help manage conditions like diabetes and Pompe disease .
Mode of Action
Duvoglustat hydrochloride acts as an alpha-glucosidase inhibitor . It binds and stabilizes both wild-type and multiple mutant forms of alpha-glucosidase, leading to higher cellular levels of the enzyme . This interaction enhances the stability of the enzyme, preventing its rapid degradation and clearance .
Biochemical Pathways
The primary biochemical pathway affected by Duvoglustat hydrochloride is the breakdown of carbohydrates. By inhibiting alpha-glucosidase, the compound slows down the conversion of complex carbohydrates into simple sugars, thus controlling the release of glucose into the bloodstream .
Pharmacokinetics
It is known that the compound can increase the circulating half-life of acid alpha-glucosidase (gaa), leading to significant increases in total gaa activity in disease-relevant tissues .
Result of Action
The primary result of Duvoglustat hydrochloride’s action is the increased presence and activity of alpha-glucosidase in cells. This leads to a more controlled breakdown of carbohydrates, which can be beneficial in managing blood glucose levels and treating conditions like Pompe disease .
生化学分析
Biochemical Properties
Duvoglustat hydrochloride interacts with several enzymes and proteins. It is known to inhibit alpha-glucosidase , an enzyme that breaks down carbohydrates. It also interacts with other enzymes such as cyclomaltodextrin glucanotransferase, beta-glucosidase A, endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, mannosyl-oligosaccharide alpha-1,2-mannosidase, and xylose isomerase . The nature of these interactions involves the inhibition of the enzymes, which can affect various biochemical reactions .
Cellular Effects
The effects of Duvoglustat hydrochloride on cells are primarily related to its role as an alpha-glucosidase inhibitor. By inhibiting this enzyme, it can affect the breakdown of carbohydrates within cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Duvoglustat hydrochloride exerts its effects at the molecular level through its interactions with various biomolecules. As an alpha-glucosidase inhibitor, it binds to the enzyme and prevents it from breaking down carbohydrates . This can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Duvoglustat hydrochloride is involved in the metabolic pathway related to the breakdown of carbohydrates, due to its role as an alpha-glucosidase inhibitor . It interacts with the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates .
準備方法
Synthetic Routes and Reaction Conditions
Duvoglustat hydrochloride can be synthesized through multiple routes. One common method involves the biosynthesis of 1-deoxynojirimycin in Bacillus subtilis. This process starts with D-glucose undergoing glycolysis to produce fructose-6-phosphate. The key steps include transamination, dephosphorylation, regio-selective oxidation, and cyclization to form manojirimycin, which is then epimerized and dehydrated to yield 1-deoxynojirimycin .
Industrial Production Methods
Industrial production of duvoglustat hydrochloride often involves microbial fermentation using Bacillus species. This method is preferred due to its efficiency and scalability. The fermentation process is optimized to produce high yields of the compound, which is then purified and converted to its hydrochloride salt form .
化学反応の分析
Types of Reactions
Duvoglustat hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imine moieties to amine groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of deoxynojirimycin, which retain the core structure but exhibit different functional groups. These derivatives are often explored for their enhanced biological activities .
類似化合物との比較
Similar Compounds
Nojirimycin: Another alpha-glucosidase inhibitor with similar properties.
1-Deoxygalactonojirimycin: A stereoisomer of 1-deoxynojirimycin with comparable biological activities.
Uniqueness
Duvoglustat hydrochloride is unique due to its dual role as an alpha-glucosidase inhibitor and a pharmacological chaperone. This dual functionality makes it a promising candidate for treating metabolic disorders and enhancing enzyme replacement therapies .
特性
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-VFQQELCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017351 | |
| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AT2220 is designed to act as a pharmacological chaperone by selectively binding to the misfolded enzyme responsible for Pompe disease, Gaa. After binding to the enzyme, it is thought that AT2220 promotes the proper folding, processing, and trafficking of the enzyme from the endoplasmic reticulum to its final destination, the lysosome, the area of the cell where the enzyme does its work. Once it reaches the lysosome, the pharmacological chaperone is displaced, and the enzyme can perform its normal function, which is the breakdown of its natural substrate, glycogen. | |
| Record name | AT2220 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
73285-50-4 | |
| Record name | 1-Deoxynojirimycin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73285-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duvoglustat hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUVOGLUSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14361.png)







![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)
![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)




